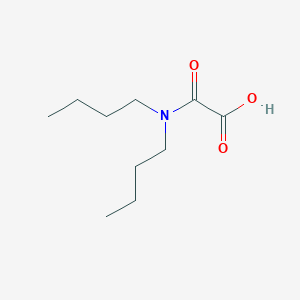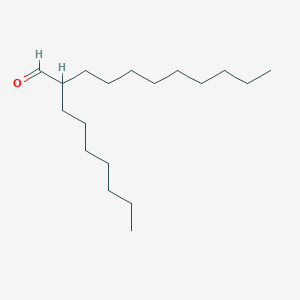
2-Heptylundecanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptylundecanal is an organic compound classified as an aldehyde. It is characterized by its long carbon chain, which consists of 18 carbon atoms. The molecular formula for this compound is C18H36O. This compound is known for its distinct odor and is often used in the fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Heptylundecanal can be synthesized through various methods. One common synthetic route involves the oxidation of 2-Heptylundecanol. This process typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions to achieve the desired aldehyde.
Industrial Production Methods
In an industrial setting, this compound can be produced through the hydroformylation of long-chain alkenes. This process involves the addition of a formyl group (CHO) to the alkene in the presence of a catalyst, typically a rhodium or cobalt complex. The reaction is carried out under high pressure and temperature to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Heptylundecanal undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form the corresponding carboxylic acid, 2-Heptylundecanoic acid, using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to 2-Heptylundecanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: The carbonyl group in this compound is susceptible to nucleophilic addition reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophilic Addition: Grignard reagents, hydrazine (NH2NH2)
Major Products Formed
Oxidation: 2-Heptylundecanoic acid
Reduction: 2-Heptylundecanol
Nucleophilic Addition: Various alcohols and hydrazones
Wissenschaftliche Forschungsanwendungen
2-Heptylundecanal has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex organic compounds.
Biology: It is studied for its potential biological activity and interactions with various enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is widely used in the fragrance industry due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 2-Heptylundecanal primarily involves its interaction with biological receptors and enzymes. The aldehyde group in this compound can form Schiff bases with amino groups in proteins, potentially altering their function. This interaction can affect various molecular pathways, leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Heptylundecanol: The corresponding alcohol of 2-Heptylundecanal.
2-Heptylundecanoic acid: The carboxylic acid derivative of this compound.
Heptanal: A shorter-chain aldehyde with similar chemical properties.
Uniqueness
This compound is unique due to its long carbon chain, which imparts distinct physical and chemical properties compared to shorter-chain aldehydes. Its long chain also contributes to its stability and lower volatility, making it suitable for applications in the fragrance industry.
Eigenschaften
CAS-Nummer |
64935-44-0 |
|---|---|
Molekularformel |
C18H36O |
Molekulargewicht |
268.5 g/mol |
IUPAC-Name |
2-heptylundecanal |
InChI |
InChI=1S/C18H36O/c1-3-5-7-9-10-12-14-16-18(17-19)15-13-11-8-6-4-2/h17-18H,3-16H2,1-2H3 |
InChI-Schlüssel |
GSHMPXPNSKCFAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(CCCCCCC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


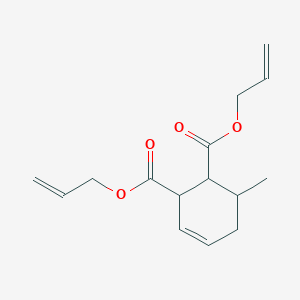
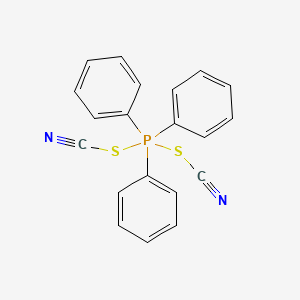

![N-[(5-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-valine](/img/structure/B14480531.png)
![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)
![3-{[(Propan-2-yl)oxy]carbonyl}-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate](/img/structure/B14480548.png)
![Benzonitrile, 4-[[(phenylmethyl)imino]methyl]-](/img/structure/B14480550.png)
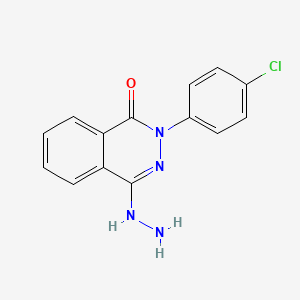
![Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14480567.png)
![1,1'-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene]](/img/structure/B14480570.png)
![1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14480583.png)
![1-[Bis(aziridin-1-yl)phosphoryl]piperidine](/img/structure/B14480585.png)

